![molecular formula C7H4INOS B12870486 4-Iodobenzo[d]oxazole-2-thiol CAS No. 935534-32-0](/img/structure/B12870486.png)
4-Iodobenzo[d]oxazole-2-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodobenzo[d]oxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Iodobenzo[d]oxazole-2-thiol can be synthesized using 2-aminophenol as a precursor. The typical synthetic route involves the reaction of 2-aminophenol with potassium hydroxide in methanol, followed by the addition of carbon disulfide . This reaction yields benzo[d]oxazole-2-thiol, which can then be iodinated to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the compound. Magnetic solid acid nanocatalysts have been introduced for the synthesis of benzoxazole derivatives, offering high yields and easy separation .
Análisis De Reacciones Químicas
Types of Reactions: 4-Iodobenzo[d]oxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The iodine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides.
Reduction: Hydrogen derivatives.
Substitution: Various substituted benzoxazole derivatives.
Aplicaciones Científicas De Investigación
4-Iodobenzo[d]oxazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against human colorectal carcinoma.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mecanismo De Acción
The mechanism of action of 4-Iodobenzo[d]oxazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The iodine atom can participate in halogen bonding, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Benzo[d]oxazole-2-thiol: Lacks the iodine atom, resulting in different reactivity and biological activity.
Sulfonyl-benzoxazole derivatives: Contain a sulfonyl group instead of a thiol group, offering different pharmacological properties.
Uniqueness: 4-Iodobenzo[d]oxazole-2-thiol is unique due to the presence of both iodine and thiol groups, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Propiedades
Número CAS |
935534-32-0 |
|---|---|
Fórmula molecular |
C7H4INOS |
Peso molecular |
277.08 g/mol |
Nombre IUPAC |
4-iodo-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C7H4INOS/c8-4-2-1-3-5-6(4)9-7(11)10-5/h1-3H,(H,9,11) |
Clave InChI |
CDBDWNCNUMQCNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)I)NC(=S)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-Ethyl-1,3-oxazol-2-yl)methyl]aniline](/img/structure/B12870407.png)
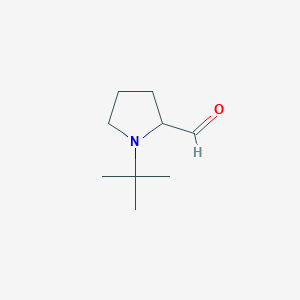
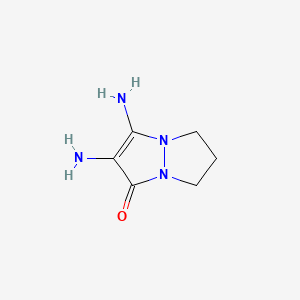

![4-(Trifluoromethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12870433.png)
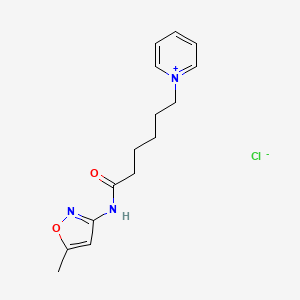
![dicyclohexyl-[2-[3-phenyl-2,4,6-tri(propan-2-yloxy)phenyl]phenyl]phosphane](/img/structure/B12870444.png)
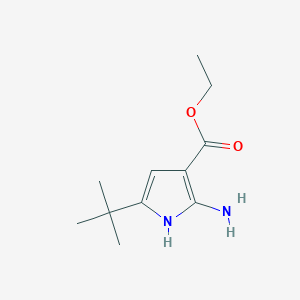


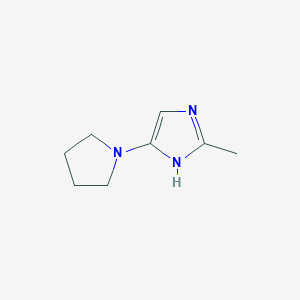
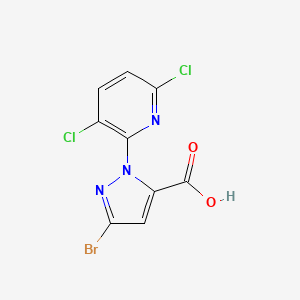
![4-(Difluoromethoxy)-2-nitrobenzo[d]oxazole](/img/structure/B12870489.png)
![5-Amino-1-[(2-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbonitrile](/img/structure/B12870500.png)
